Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a cyclopropyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring, with a carboxylate ester group at the 4-position.
Mechanism of Action
Target of Action
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are known to be biologically active and are found in a variety of leading drugs . .
Mode of Action
It is known that the pyrazole ring, which is a core moiety in this compound, plays a significant role in the bioactivity of many drugs . Altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazoles are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-diabetic, anti-cancer, anti-bacterial, and analgesic effects .
Result of Action
It is known that pyrazoles and their derivatives have been applied to treat various diseases , suggesting that they may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes results in the inhibition of prostaglandin synthesis, which is crucial for its anti-inflammatory effects . Additionally, this compound has shown potential interactions with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell . These effects contribute to the compound’s potential therapeutic applications in treating inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound maintains its anti-inflammatory effects without significant loss of potency
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions:
Esterification: The carboxylate ester group at the 4-position is introduced through esterification reactions using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction can yield the corresponding alcohols or amines.
Substitution: Substitution reactions can produce various derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use in the development of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a methyl group instead of a cyclopropyl group.
Methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with an ethyl group instead of a cyclopropyl group.
Methyl 5-propyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a propyl group instead of a cyclopropyl group.
Uniqueness: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other similar compounds. The cyclopropyl group can enhance the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVYCHDQQBZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674913 | |
Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-48-9 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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